molecular formula C7H15ClO3 B14629634 3-Chloroheptane-1,4,7-triol CAS No. 55424-57-2

3-Chloroheptane-1,4,7-triol

Cat. No.: B14629634
CAS No.: 55424-57-2
M. Wt: 182.64 g/mol
InChI Key: NFUYJEOCUIJFAF-UHFFFAOYSA-N
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Description

3-Chloroheptane-1,4,7-triol is a chlorinated linear aliphatic triol with a seven-carbon backbone substituted by a chlorine atom at the third position and hydroxyl groups at the 1st, 4th, and 7th positions. The presence of chlorine and hydroxyl groups may confer unique physicochemical properties, such as altered solubility, reactivity, or interactions with biological targets, compared to non-chlorinated analogs.

Properties

CAS No.

55424-57-2

Molecular Formula

C7H15ClO3

Molecular Weight

182.64 g/mol

IUPAC Name

3-chloroheptane-1,4,7-triol

InChI

InChI=1S/C7H15ClO3/c8-6(3-5-10)7(11)2-1-4-9/h6-7,9-11H,1-5H2

InChI Key

NFUYJEOCUIJFAF-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CCO)Cl)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroheptane-1,4,7-triol typically involves the chlorination of heptane triol. One common method is the reaction of heptane-1,4,7-triol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

C7H15(OH)3+SOCl2C7H15Cl(OH)2+SO2+HCl\text{C7H15(OH)3} + \text{SOCl2} \rightarrow \text{C7H15Cl(OH)2} + \text{SO2} + \text{HCl} C7H15(OH)3+SOCl2→C7H15Cl(OH)2+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloroheptane-1,4,7-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form heptane-1,4,7-triol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of heptane-1,4,7-trione or heptane-1,4,7-tricarboxylic acid.

    Reduction: Formation of heptane-1,4,7-triol.

    Substitution: Formation of derivatives such as 3-azidoheptane-1,4,7-triol or 3-thioheptane-1,4,7-triol.

Scientific Research Applications

3-Chloroheptane-1,4,7-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloroheptane-1,4,7-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several triol-containing compounds, though none directly match 3-Chloroheptane-1,4,7-triol. Below is a comparative analysis based on structural analogs and functional group similarities:

Cyclonerane Triols (e.g., 10-cycloneren-3,5,7-triol, 9-cycloneren-3,7,11-triol)

  • Structure : Cyclic sesquiterpenes with hydroxyl groups at varying positions (e.g., 3,5,7 or 3,7,11) on a 15-membered carbon skeleton .
  • Key Differences :
    • Skeleton : Cyclic vs. linear (heptane backbone in this compound).
    • Substituents : Cycloneranes lack chlorine; hydroxyl groups are distributed differently.
    • Source : Naturally produced by Trichoderma spp. and other fungi , whereas this compound is likely synthetic.
  • Biological Relevance : Cycloneranes exhibit antimicrobial and cytotoxic activities, attributed to their hydroxylation patterns and cyclic rigidity . Chlorinated triols may mimic these properties but with enhanced electrophilicity due to chlorine.

Tetradeca-4,12-diene-8,10-diyne-1,6,7-triol

  • Structure : A linear 14-carbon chain with conjugated dienes, diynes, and hydroxyl groups at positions 1, 6, and 7 .
  • Key Differences :
    • Functional Groups : Contains dienes and diynes, unlike the simpler heptane backbone of this compound.
    • Applications : Used in pharmaceutical research as a synthetic intermediate ; chlorine substitution in this compound may expand reactivity for drug development.

Chlorophenols (e.g., 2,4,6-Trichlorophenol)

  • Structure : Aromatic rings with hydroxyl and chlorine substituents .
  • Key Differences: Aromaticity vs. Aliphaticity: Chlorophenols are phenolic, whereas this compound is aliphatic. Toxicity: Chlorophenols are restricted due to environmental persistence and toxicity ; aliphatic chlorinated triols may offer safer alternatives in synthesis.

Data Table: Comparative Analysis of Triol-Containing Compounds

Compound Molecular Formula Structure Type Functional Groups Substituents Source/Application
This compound C₇H₁₃ClO₃ Linear aliphatic 3x -OH, 1x -Cl Chlorine at C3 Likely synthetic intermediate
10-cycloneren-3,5,7-triol C₁₅H₂₄O₃ Cyclic sesquiterpene 3x -OH None Fungal metabolite (Trichoderma)
Tetradeca-4,12-diene-8,10-diyne-1,6,7-triol C₁₄H₁₆O₃ Linear aliphatic 3x -OH, dienes, diynes None Pharmaceutical research
2,4,6-Trichlorophenol C₆H₃Cl₃O Aromatic 1x -OH, 3x -Cl Chlorines at C2,4,6 Restricted industrial use

Research Findings and Implications

  • Structural Flexibility : Linear aliphatic triols like this compound offer modular reactivity for derivatization, unlike rigid cyclic or aromatic analogs.
  • Chlorine Effects : The chlorine atom may enhance electrophilicity, enabling nucleophilic substitutions or interactions with biological targets (e.g., enzyme inhibition).
  • Synthetic Utility : Compared to fungal-derived cycloneranes, synthetic chlorinated triols could streamline large-scale production for industrial applications.

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